3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid
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Overview
Description
Preparation Methods
The synthesis of MRS4458 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
MRS4458 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: MRS4458 can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
MRS4458 has a wide range of scientific research applications:
Mechanism of Action
MRS4458 exerts its effects by binding to the P2Y14 receptor and inhibiting its activity . The P2Y14 receptor is involved in signaling pathways that regulate inflammation and immune responses. By inhibiting this receptor, MRS4458 can modulate these physiological processes, potentially leading to therapeutic benefits in conditions related to inflammation and immune dysfunction .
Comparison with Similar Compounds
MRS4458 is unique in its high specificity and potency as a P2Y14 receptor inhibitor . Similar compounds include other P2Y receptor antagonists, such as:
MRS2500: A potent P2Y1 receptor antagonist.
MRS2179: A selective P2Y1 receptor antagonist.
Properties
Molecular Formula |
C24H20F3N5O3S |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
3-[5-(3-aminopropylcarbamoyl)thiophen-2-yl]-5-[4-[4-(trifluoromethyl)phenyl]triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H20F3N5O3S/c25-24(26,27)17-4-2-14(3-5-17)19-13-32(31-30-19)18-11-15(10-16(12-18)23(34)35)20-6-7-21(36-20)22(33)29-9-1-8-28/h2-7,10-13H,1,8-9,28H2,(H,29,33)(H,34,35) |
InChI Key |
VYXSDIPOJBFWHQ-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC(N2N=NC(C3=CC=C(C(F)(F)F)C=C3)=C2)=CC(C4=CC=C(C(NCCCN)=O)S4)=C1 |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C4=CC=C(S4)C(=O)NCCCN)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS4458; MRS-4458; MRS 4458; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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